molecular formula C18H21N3O2S B2897640 N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide CAS No. 1240937-22-7

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide

Cat. No. B2897640
CAS RN: 1240937-22-7
M. Wt: 343.45
InChI Key: GJTZLMSSWGVKIW-UHFFFAOYSA-N
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Description

The compound “N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide” is a complex organic molecule that contains several functional groups, including an ethoxy group, a benzothiazole ring, a propynyl group, a piperidine ring, and a carboxamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzothiazole and piperidine rings, along with the ethoxy, propynyl, and carboxamide groups, would all contribute to the overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the ethoxy group might be susceptible to reactions with acids, while the carboxamide group could participate in reactions with bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure. The presence of polar functional groups like carboxamide could enhance its solubility in polar solvents .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has demonstrated the synthesis of new pyridine derivatives incorporating benzothiazole units, revealing variable and modest antimicrobial activities against bacteria and fungi. This indicates the potential utility of benzothiazole derivatives, including compounds structurally related to N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide, in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Diuretic Activity

Another avenue of research explored the synthesis of biphenyl benzothiazole-2-carboxamide derivatives, demonstrating promising diuretic activity in vivo. This suggests that benzothiazole derivatives might have applications in treating conditions requiring diuretic intervention (Yar & Ansari, 2009).

Corrosion Inhibition

Benzothiazole derivatives have also been studied for their potential as corrosion inhibitors for carbon steel in acidic solutions. The research found that these compounds can offer high inhibition efficiencies, suggesting their utility in protecting industrial materials against corrosion (Hu et al., 2016).

Cytotoxic and Antimicrobial Activities

Further studies have synthesized benzothiazole derivatives, including N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides and carbothioamides, to evaluate their cytotoxic and antimicrobial activities. Some compounds demonstrated significant cytotoxicity against cancer cell lines and moderate inhibitory effects on bacterial and fungal growth (Nam et al., 2010).

Electrochemical Synthesis

Electrochemical methods have been employed to synthesize benzothiazoles and thiazolopyridines from thioamides, highlighting a metal- and reagent-free approach to accessing a variety of benzothiazole derivatives. This method underscores the versatility of electrochemical techniques in synthesizing compounds potentially including N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide (Qian et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed as a drug, it might interact with specific proteins or enzymes in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and the specific conditions under which it’s handled and stored .

Future Directions

The future research directions for this compound could include exploring its potential uses, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-3-9-21-10-7-13(8-11-21)17(22)20-18-19-15-6-5-14(23-4-2)12-16(15)24-18/h1,5-6,12-13H,4,7-11H2,2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJTZLMSSWGVKIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCN(CC3)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide

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